![molecular formula C19H23N3 B1209310 1H-Indazole-1-propanamine, N,N,5-trimethyl-3-phenyl- CAS No. 57614-23-0](/img/structure/B1209310.png)
1H-Indazole-1-propanamine, N,N,5-trimethyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FS-32 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: FS-32 can be synthesized through multiple routes. One common method involves the nitrosation of 2-[3-(dimethylamino)propylamino]-5-methylbenzophenone with sodium nitrite and hydrochloric acid in chloroform, yielding an N-nitroso compound. This intermediate undergoes cyclization to form the target compound .
Industrial Production Methods: In industrial settings, the synthesis of FS-32 is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves controlled temperature and pressure conditions, along with the use of industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions: FS-32 undergoes various chemical reactions, including:
Oxidation: FS-32 can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: FS-32 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
FS-32 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of FS-32 involves its interaction with specific molecular targets within cells. It is known to affect cellular pathways by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
FS-32 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Sydnones: Known for their dipolar nature and ability to undergo cycloaddition reactions.
Münchnones: Another class of mesoionic compounds with similar reactivity but different structural features.
FS-32 stands out due to its specific applications in medicinal chemistry and its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
57614-23-0 |
---|---|
Molekularformel |
C19H23N3 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(5-methyl-3-phenylindazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C19H23N3/c1-15-10-11-18-17(14-15)19(16-8-5-4-6-9-16)20-22(18)13-7-12-21(2)3/h4-6,8-11,14H,7,12-13H2,1-3H3 |
InChI-Schlüssel |
RPMHNSAROBYJCB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(N=C2C3=CC=CC=C3)CCCN(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(N=C2C3=CC=CC=C3)CCCN(C)C |
Andere CAS-Nummern |
57614-23-0 |
Synonyme |
1-(3-(dimethylamino)propyl)-5-methyl-3- phenyl-1H-indazole FS 32 FS-32 FS32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.